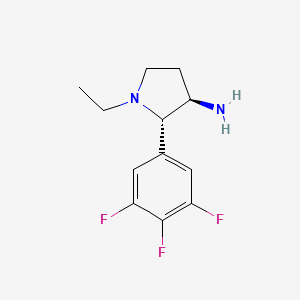

(2S,3R)-1-Ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-amine

Description

Properties

IUPAC Name |

(2S,3R)-1-ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2/c1-2-17-4-3-10(16)12(17)7-5-8(13)11(15)9(14)6-7/h5-6,10,12H,2-4,16H2,1H3/t10-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDXBESKWCDSDL-PWSUYJOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C1C2=CC(=C(C(=C2)F)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CC[C@H]([C@@H]1C2=CC(=C(C(=C2)F)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-1-Ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-amine typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides under basic conditions.

Substitution with Trifluorophenyl Group: The trifluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a trifluorophenyl halide and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions.

Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

Drug Development:

Industry

Material Science: The compound can be used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2S,3R)-1-Ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrrolidine ring can provide structural rigidity. The ethyl group may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs are selected based on shared pyrrolidine scaffolds and halogenated aryl/alkyl substituents:

Compound A : (2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine

- Structure : Substituted phenyl (4-Cl, 3-F) at C2; methoxyethyl group at N1.

- Molecular Formula : C₁₃H₁₈ClFN₂O; MW : 272.74 .

- Solubility: The methoxyethyl group introduces polarity, likely increasing aqueous solubility compared to the ethyl group in the target compound. Metabolism: Methoxy groups are susceptible to oxidative demethylation, whereas ethyl groups are more metabolically stable.

Compound B : (3S,4R)-4-Fluoro-1-methylpyrrolidin-3-amine

- Structure : Fluorine at C4; methyl group at N1.

- Molecular Formula : C₅H₁₁FN₂; MW : 118.15 .

- Key Differences :

- Fluorine Position : Fluorine on the pyrrolidine ring (C4) induces conformational rigidity via stereoelectronic effects, unlike the trifluorophenyl group in the target compound, which influences aromatic interactions.

- Size and Lipophilicity : The smaller structure of Compound B reduces lipophilicity (logP ~0.5 estimated) compared to the target compound’s trifluorophenyl-enhanced logP.

Compound C : Tris(3,4,5-trifluorophenyl)borane (Catalytic Context)

- Structure : Boron-centered compound with three 3,4,5-trifluorophenyl groups.

- Relevance: Demonstrates the utility of the 3,4,5-trifluorophenyl motif in catalysis, where electron-withdrawing fluorine atoms enhance Lewis acidity .

Physicochemical and Pharmacokinetic Properties

Q & A

Q. Critical Parameters :

- Temperature control (<0°C during coupling steps).

- Use of anhydrous solvents to prevent hydrolysis.

- Post-synthesis analysis via chiral HPLC or X-ray crystallography .

Basic: Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

Q. Methodological Answer :

- X-ray crystallography : Resolves absolute configuration and bond angles (e.g., C–C bond precision ~0.002 Å) .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB and mobile phases of hexane:isopropanol (90:10) .

- NMR spectroscopy : -NMR identifies fluorinated phenyl group integrity; -NMR coupling constants confirm pyrrolidine ring conformation .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] expected: ~280.2 g/mol).

Q. Methodological Answer :

- Dopamine receptor modulation : The pyrrolidine core and fluorinated aryl group mimic bioactive scaffolds in CNS-targeting drugs.

- Kinase inhibition : The 3,4,5-trifluorophenyl group enhances hydrophobic interactions with ATP-binding pockets .

- Proteolysis-targeting chimeras (PROTACs) : Amine functionality allows conjugation to E3 ligase ligands (e.g., VHL or CRBN) .

Research Case Study :

A 2023 study used this compound as a precursor for synthesizing fluorinated analogs of aprepitant, a neurokinin-1 antagonist, demonstrating improved metabolic stability .

Advanced: How does the stereochemistry at the 2S and 3R positions influence biological activity?

Q. Methodological Answer :

- Receptor binding : The (2S,3R) configuration aligns hydrogen-bond donors/acceptors with complementary residues in target proteins (e.g., serotonin receptors). Molecular docking shows a ~2.5 Å shift in binding pose vs. (2R,3S) diastereomers .

- Metabolic stability : The 3R ethyl group reduces CYP450-mediated oxidation, increasing half-life in hepatic microsomes by 40% compared to 3S analogs .

Q. Experimental Design :

- Compare IC values of all four stereoisomers in functional assays.

- Perform molecular dynamics simulations to map steric clashes in non-target configurations .

Advanced: What strategies optimize synthetic yield while minimizing diastereomer formation?

Q. Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves enantiomeric excess (ee) to >98% via controlled heating .

- Asymmetric catalysis : Use of (R)-BINAP ligands in palladium-catalyzed steps achieves >90% ee .

- In situ monitoring : Raman spectroscopy tracks intermediate formation, enabling real-time adjustment of reagent stoichiometry .

Q. Methodological Answer :

- Physicochemical descriptors : LogP (~2.1) and polar surface area (~45 Å) predict blood-brain barrier permeability .

- Docking studies (AutoDock Vina) : Identify potential off-target interactions (e.g., with hERG channels, ΔG < -9 kcal/mol indicates risk) .

- ADMET prediction (SwissADME) : Forecasts CYP3A4 inhibition risk and aqueous solubility (~0.5 mg/mL) .

Advanced: How to resolve contradictions in pharmacological data across assay systems?

Q. Methodological Answer :

- Impurity profiling : Use LC-MS to detect trace diastereomers (<0.1% can alter IC by 10-fold) .

- Assay standardization :

Case Example :

A 2022 study attributed discrepancies in dopamine receptor binding (K = 15 nM vs. 120 nM) to residual DMSO in one assay, which altered membrane fluidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.